(Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide
Description
Properties
Molecular Formula |
C13H10F3N3O2 |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-6-11(18-7-9)21-10-4-1-8(2-5-10)12(17)19-20/h1-7,20H,(H2,17,19) |
InChI Key |
RHAVFJMKHOLIST-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)OC2=NC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
4-Hydroxybenzonitrile reacts with 2-chloro-5-(trifluoromethyl)pyridine in dimethylformamide (DMF) at 120°C using K₂CO₃ as a base. The reaction proceeds via SNAr, where the electron-withdrawing trifluoromethyl group activates the pyridine ring for displacement by the phenoxide ion. This yields 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzonitrile in 70–75% yield.
Ullmann Coupling
For less reactive substrates, Ullmann coupling using CuI/1,10-phenanthroline in DMSO at 110°C facilitates ether bond formation between 4-iodobenzonitrile and 5-(trifluoromethyl)pyridin-2-ol, achieving 80–85% yield.
Conversion of Nitrile to (Z)-N'-Hydroxycarboximidamide
The nitrile group is transformed into the Z-configured amidoxime via hydroxylamine hydrochloride (NH₂OH·HCl) under controlled conditions.
Hydroxylamine-Mediated Amidoximation
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile is refluxed with NH₂OH·HCl (1.2 equiv) in ethanol/water (3:1) containing NaOH (1.5 equiv) for 6–8 hours. The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile, forming the amidoxime intermediate. Z-configuration is favored by steric hindrance from the pyridinyloxy group, directing the hydroxylamine oxygen anti to the bulky substituent. The crude product is purified via recrystallization (EtOH/H₂O) to isolate the Z-isomer in 65–70% yield.
Stereoselective Crystallization
As observed in, the E-isomer typically predominates in solution due to thermodynamic stability. However, incorporating bulky groups (e.g., trifluoromethylpyridine) shifts equilibrium toward the Z-isomer. Selective crystallization from ethanol/water mixtures enriches the Z-form to >95% purity.
Alternative Routes via Acylbenzotriazole Intermediates
Source describes a guanylating strategy using 1H-benzotriazole-1-carboximidamides. For the target compound, 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl chloride is condensed with 1H-benzotriazole in THF to form the acylbenzotriazole intermediate. Subsequent reaction with hydroxylamine hydrochloride in methanol at 0°C yields the amidoxime with retained Z-configuration (60–65% yield).
Process Optimization and Catalytic Considerations
Catalyst Screening for Trifluoromethylation
FeCl₃ and FeF₃ (1–10 mol%) are optimal for HF-mediated trifluoromethylation, minimizing side reactions like defluorination. Higher pressures (>500 psig) enhance reaction rates but require specialized equipment.
Solvent Effects in Amidoximation
Polar aprotic solvents (e.g., DMF) accelerate nitrile conversion but may promote E-isomer formation. Ethanol/water mixtures balance reactivity and stereoselectivity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Z-Isomer Purity |
|---|---|---|---|
| SNAr + Amidoximation | SNAr, NH₂OH·HCl reflux | 65–70 | 90–95 |
| Ullmann + Amidoximation | CuI catalysis, NH₂OH·HCl | 70–75 | 85–90 |
| Acylbenzotriazole Route | Benzotriazole intermediate, 0°C | 60–65 | 95–98 |
Challenges and Mitigation Strategies
-
Trifluoromethyl Group Stability : HF reactions require corrosion-resistant reactors (e.g., Hastelloy).
-
Z/E Isomerization : Kinetic control (low-temperature amidoximation) and steric bulk minimize isomerization.
-
Purification : Recrystallization from ethanol/water effectively removes E-isomer byproducts .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to (Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide exhibit significant antiviral properties. For instance, studies have shown that related pyridine derivatives can inhibit viral replication by interfering with essential biosynthetic pathways. This mechanism is critical in developing antiviral agents against various RNA viruses, including influenza.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells. For example, modifications in similar chemical structures have led to increased cytotoxicity against various cancer cell lines. The proposed mechanisms include:
- Inhibition of Topoisomerase II : This enzyme is vital for DNA replication and transcription.
- Cell Cycle Arrest : Induction of cell cycle arrest has been observed, particularly at the G2/M phase.
Data Table: Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| (Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide | HeLa | 15 | Significant apoptosis induction |
| Related Thieno[3,2-d]pyrimidines | A549 | 10 | High cytotoxicity |
Biological Interaction Studies
Understanding how (Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide interacts with biological targets is crucial for its application in drug discovery. Interaction studies can elucidate the compound's binding affinity and specificity towards various enzymes or receptors involved in disease pathways.
Structural Comparisons
Comparative analysis with structurally similar compounds highlights the unique features of (Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide. The presence of the trifluoromethyl group not only enhances lipophilicity but also increases metabolic stability compared to other compounds lacking this feature.
Case Studies and Research Findings
Several case studies have documented the biological activity of this compound:
- Influenza A Virus Study : A patent describes small molecule inhibitors targeting influenza A RNA polymerase, suggesting that (Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide may possess antiviral capabilities against various strains of influenza due to structural similarities with effective inhibitors.
- Anticancer Research : Investigations into thieno[3,2-d]pyrimidine derivatives revealed that modifications at specific positions resulted in enhanced cytotoxicity against cancer cell lines, supporting the potential of (Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide as an anticancer agent.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core substituents and functional groups:
Biological Activity
(Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a hydroxylamine functional group and a trifluoromethyl-substituted pyridine moiety, this compound belongs to the class of carboximidamides, known for their diverse biological activities.
Structural Characteristics
The compound's molecular formula is with a melting point of 132-133°C. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development. Its structural representation is as follows:
Anticancer Potential
Preliminary studies indicate that compounds similar to (Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide may exhibit anticancer properties. Research suggests that the trifluoromethyl group can enhance the efficacy of inhibitors targeting specific enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCAT1/2) .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Target Enzyme | IC50 Value (nM) | Reference |
|---|---|---|---|
| Compound A | BCAT1 | 81 | |
| Compound B | BCAT2 | 95 | |
| (Z)-N'-hydroxy... | TBD | TBD | TBD |
Antimicrobial Properties
The presence of the hydroxylamine functional group in (Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide suggests potential antimicrobial activity. Hydroxylamines are known to exhibit antibacterial and antifungal properties, which may be further enhanced by the trifluoromethyl substitution .
The biological activity of (Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide can be attributed to its ability to interact with various biological targets. Interaction studies are crucial for understanding these mechanisms, which may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could act as a ligand for certain receptors, influencing cellular signaling pathways.
- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, enhancing bioavailability.
Q & A
Q. What are the recommended synthetic routes for (Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine and benzene rings. Key steps include:
- Pyridine Derivative Preparation : Introduce the trifluoromethyl group to the pyridine ring via halogenation followed by nucleophilic substitution (e.g., using CuCN for trifluoromethylation) .
- Ether Linkage Formation : Couple the pyridine derivative to a hydroxy-substituted benzene ring using Mitsunobu or Ullmann-type reactions under anhydrous conditions (e.g., Pd catalysis at 80–100°C) .
- Amidine Functionalization : React the intermediate with hydroxylamine under controlled pH (e.g., pH 8–9) to form the (Z)-configured amidine .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading to minimize byproducts.
Q. How can researchers confirm the stereochemical configuration (Z vs. E) of the amidine group?
- Methodological Answer :
- Nuclear Overhauser Effect (NOE) NMR : Irradiate the hydroxy group proton and observe spatial interactions with adjacent protons to determine spatial proximity .
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign the configuration .
- Computational Modeling : Compare experimental IR and UV spectra with density functional theory (DFT)-predicted spectra for Z/E isomers .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC-PDA : Use a C18 column with acetonitrile/water gradient (e.g., 40–80% acetonitrile over 20 min) to assess purity (>95%) and detect photodegradants .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₁F₃N₃O₂) with <2 ppm error .
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify substituent positions .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Batch Consistency : Compare HPLC purity profiles and residual solvent levels (e.g., DMF, acetonitrile) using GC-MS, as impurities can modulate activity .
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across multiple cell lines to account for variability .
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply ANOVA with post hoc tests (e.g., Fisher’s PLSD) to identify outliers .
Q. What strategies mitigate hydrolytic instability of the amidine group in aqueous buffers?
- Methodological Answer :
- pH Stabilization : Store solutions at pH 6–7 (buffered with ammonium acetate) to prevent protonation-induced degradation .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term stability .
- Prodrug Design : Replace the hydroxy group with a pivaloyloxymethyl (POM) ester to enhance stability, cleaved enzymatically in vivo .
Q. How can the compound’s potential as a bacterial PPTase inhibitor be validated mechanistically?
- Methodological Answer :
- Enzyme Assays : Measure inhibition of AcpS and PPTase enzymes using radiolabeled [³H]-acetyl-CoA and scintillation counting .
- Docking Studies : Use PDB structures (e.g., 3HKC) to model interactions with the trifluoromethylpyridyl moiety and active-site residues .
- Resistance Studies : Expose bacterial strains to sublethal doses and sequence PPTase genes to identify mutations conferring resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
